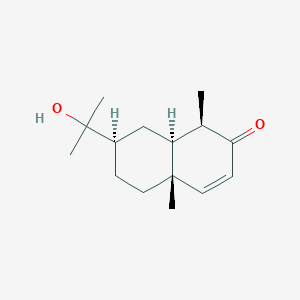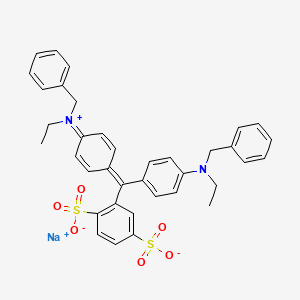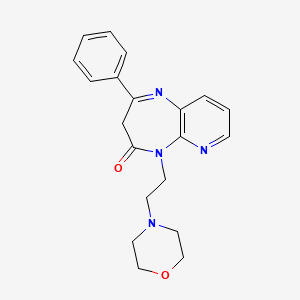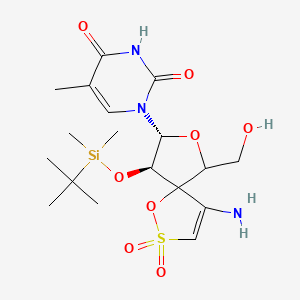
(2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride typically involves multiple stepsThe final step involves the quaternization of the amine with (2-hydroxyethyl)dimethylammonium chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as an additive in specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. Key pathways involved include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium bromide
- (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium iodide
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride exhibits unique properties due to the presence of the chloride ion. This influences its solubility, reactivity, and interaction with biological molecules, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
94159-27-0 |
|---|---|
Molekularformel |
C21H25ClN2O4 |
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
2-hydroxyethyl-dimethyl-[3-[(3-oxobenzo[f]chromene-2-carbonyl)amino]propyl]azanium;chloride |
InChI |
InChI=1S/C21H24N2O4.ClH/c1-23(2,12-13-24)11-5-10-22-20(25)18-14-17-16-7-4-3-6-15(16)8-9-19(17)27-21(18)26;/h3-4,6-9,14,24H,5,10-13H2,1-2H3;1H |
InChI-Schlüssel |
VBYAGSJMNYXFCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CCCNC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)





